molecular formula C15H15N5O4S2 B2750879 N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide CAS No. 868152-80-1

N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Cat. No. B2750879
CAS RN: 868152-80-1
M. Wt: 393.44
InChI Key: UDUSKMLMCNZMPE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C15H15N5O4S2 and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing foundational information for understanding the chemical behavior and potential bioactivity of these compounds. The comparison with related structures aids in the development of new derivatives with enhanced biological activities (Galushchinskiy et al., 2017).

Antimicrobial Activity

Rhodanine-3-acetic acid-based derivatives exhibit potent antimicrobial activity against a panel of bacteria, mycobacteria, and fungi, with specific compounds demonstrating high activity against Mycobacterium tuberculosis. This suggests potential for developing new antimicrobial agents from this chemical scaffold (Krátký et al., 2017).

Anti-inflammatory and Antioxidant Activities

Novel thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties, showing significant activity in several assays. This indicates their potential use in treating inflammatory diseases and conditions associated with oxidative stress (Koppireddi et al., 2013).

Antifibrotic and Anticancer Activities

The synthesis of amino(imino)thiazolidinone derivatives and their evaluation for antifibrotic and anticancer activities have identified compounds with significant effects, highlighting the potential for these compounds in treating fibrosis and cancer. The antifibrotic potential was confirmed using innovative methodologies, positioning these derivatives as candidates for further testing (Kaminskyy et al., 2016).

Hypoglycemic Activity

The synthesis and evaluation of novel thiazolidinone derivatives for hypoglycemic activity have demonstrated significant effects in an animal model, suggesting their potential in managing diabetes mellitus. This opens avenues for the development of new antidiabetic agents (Nikaljea et al., 2012).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-24-9-4-2-8(3-5-9)16-12(21)6-10-13(22)18-14(26-10)20-19-11-7-25-15(23)17-11/h2-5,10H,6-7H2,1H3,(H,16,21)(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUSKMLMCNZMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C3CSC(=O)N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\3/CSC(=O)N3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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